Ravuconazole-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

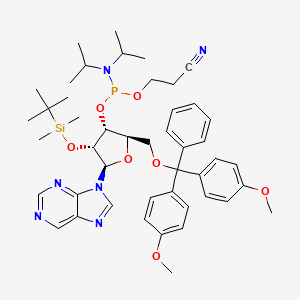

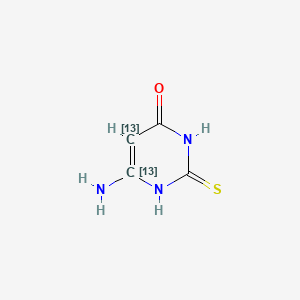

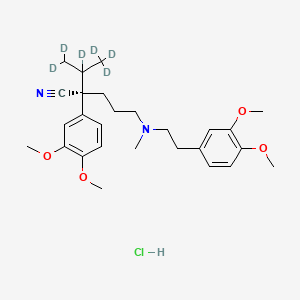

Ravuconazole-d4 is a deuterium-labeled version of Ravuconazole . Ravuconazole is a potent triazole antifungal . The chemical name for this compound is 4- (2- ((2R,3R)-3- (2,4-difluorophenyl)-3-hydroxy-4- (1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile-2,3,5,6-d4 .

Synthesis Analysis

A stability-indicating method by high-performance liquid chromatography–diode array detection was developed and fully validated to assay ravuconazole in the presence of its degradation products . The chemical structures were proposed according to the data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .Molecular Structure Analysis

The molecular formula of this compound is C22H13D4F2N5OS . The molecular weight is 441.49 . The structure of this compound is similar to that of Ravuconazole, with the difference being the presence of deuterium .Chemical Reactions Analysis

A forced degradation study was conducted on the pure drug under oxidative conditions in the presence of H2O2 and metallic ions and under acid, alkaline, and neutral hydrolysis . Ravuconazole was degraded mainly under alkaline hydrolysis, forming two main degradation products .Physical And Chemical Properties Analysis

Ravuconazole has a melting point of 148-151°C . It is slightly soluble in DMSO and Methanol . The molecular formula of Ravuconazole is C22H17F2N5OS, and the molecular weight is 437.47 .科学的研究の応用

Tissue Penetration and Distribution

Ravuconazole is noted for its broad-spectrum antifungal activity against pathogens such as Candida, Aspergillus, Cryptococcus, and dermatophytic fungi. A study on its penetration into rat tissues revealed high concentrations in lung and uterus tissues, suggesting its potential for treating deep-seated fungal infections (Mikamo et al., 2002).

Efficacy in Invasive Aspergillosis

Ravuconazole's efficacy was compared with that of the echinocandin LY-303366 in a rabbit model of invasive aspergillosis. Ravuconazole showed superior activity in clearing Aspergillus fumigatus from tissues and eliminating mortality in immunosuppressed animals, highlighting its potential for treating this infection (Roberts et al., 2000).

Activity in Disseminated Aspergillosis Model

In a guinea pig model of invasive aspergillosis, ravuconazole demonstrated significant activity, reducing mortality and tissue burden of Aspergillus, which indicates its usefulness for human disease treatment (Kirkpatrick et al., 2002).

Use in Chagas' Disease

Research on dogs experimentally infected with Trypanosoma cruzi showed that ravuconazole effectively suppressed parasitemia and reduced parasite load, although it did not induce a parasitological cure. This suggests its potential application in Chagas' disease therapy, given its potent suppressive activity (Diniz et al., 2010).

Intraabdominal Abscess Model

A study on the efficacy of ravuconazole in a rat model of intraabdominal abscess caused by Candida albicans showed significant inhibition of abscess formation and reduction in viable cell counts in abscesses, suggesting its potential for treating fungal peritonitis (Mikamo et al., 2001).

Systemic Murine Histoplasmosis

In murine models of disseminated histoplasmosis, ravuconazole showed efficacy in prolonging survival and reducing fungal burden, indicating its potential for further study in the treatment of histoplasmosis (Clemons et al., 2002).

Safety and Hazards

作用機序

Target of Action

Ravuconazole-d4, a deuterium labeled form of Ravuconazole , is a triazole antifungal agent . Its primary target is the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane .

Mode of Action

This compound exerts its antifungal action by inhibiting the biosynthesis of ergosterol . By binding to lanosterol 14-alpha-demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to a buildup of 14-alpha-methyl sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .

Pharmacokinetics

This compound exhibits linear plasma pharmacokinetics following multiple once-daily bolus administration . It has a long elimination half-life and achieves substantial plasma and tissue concentrations . The intravenous administration of Ravuconazole results in stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to fungal cell death . It has broad-spectrum antifungal activity and is highly active in vitro against Candida spp., Cryptococcus neoformans, and other yeast species, including most fluconazole-resistant yeast isolates .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as renal failure and hepatic insufficiency . Additionally, this compound was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . Therefore, the pH of the environment can significantly impact the stability of this compound .

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22?/m0/s1/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-TWYZKROBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)

![2-Hexanone, 4-hydroxy-3-methyl-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)

![(2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid](/img/structure/B589831.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)

![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)